molecular formula C6H13O3P B7949258 4,4,5,5-Tetramethyl-2-oxido-1,3,2-dioxaphospholan-2-ium

4,4,5,5-Tetramethyl-2-oxido-1,3,2-dioxaphospholan-2-ium

Cat. No.: B7949258
M. Wt: 164.14 g/mol
InChI Key: QPONEGYFSLRCLJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-oxido-1,3,2-dioxaphospholan-2-ium is an organophosphorus compound characterized by its unique structure, which includes a dioxaphosphole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-oxido-1,3,2-dioxaphospholan-2-ium typically involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane with an oxidizing agent. One common method is the reaction with chlorine or sulfuryl chloride under controlled conditions to introduce the oxide functionality .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-oxido-1,3,2-dioxaphospholan-2-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

    Reduction: It can be reduced to form the corresponding phospholane derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chlorine and sulfuryl chloride.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.

Major Products:

    Oxidation: Higher oxidation state phosphorus compounds.

    Reduction: 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane.

    Substitution: Various substituted phosphole derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-oxido-1,3,2-dioxaphospholan-2-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-oxido-1,3,2-dioxaphospholan-2-ium exerts its effects involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s reactivity is largely due to the presence of the dioxaphosphole ring, which can stabilize transition states and intermediates in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 4,4,5,5-Tetramethyl-2-oxido-1,3,2-dioxaphospholan-2-ium is unique due to its specific reactivity and the stability provided by the dioxaphosphole ring. This makes it particularly valuable in catalytic applications and in the synthesis of complex organic molecules.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-oxido-1,3,2-dioxaphospholan-2-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O3P/c1-5(2)6(3,4)9-10(7)8-5/h10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPONEGYFSLRCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O[PH+](O1)[O-])(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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